molecular formula C9H9FO2 B1316210 1-(4-Fluorophenyl)-2-methoxyethanone CAS No. 247179-37-9

1-(4-Fluorophenyl)-2-methoxyethanone

Cat. No. B1316210
M. Wt: 168.16 g/mol
InChI Key: VFGAMJFLPBCOSX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methoxyethanone is a chemical compound. However, there is limited information available about this specific compound1234.



Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-2-methoxyethanone is not explicitly mentioned in the available literature. However, similar compounds have been synthesized through various methods5678.



Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-2-methoxyethanone is not directly available. However, related compounds have been analyzed using techniques such as X-ray diffraction91011.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(4-Fluorophenyl)-2-methoxyethanone. However, related compounds have been involved in various chemical reactions12.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)-2-methoxyethanone are not directly available. However, related compounds have been analyzed for their physical and chemical properties1516.


Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized . This compound is structurally similar to “1-(4-Fluorophenyl)-2-methoxyethanone” and has shown potential in medicinal applications .
  • Methods : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Application in Fluorescence Studies

  • Field : Fluorescence Studies
  • Summary : The synthesis, characterization, spectral, fluorescence properties of bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported . This compound is structurally similar to “1-(4-Fluorophenyl)-2-methoxyethanone” and has shown potential in fluorescence studies .
  • Methods : The new compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra. The aggregation behaviour of this compound was investigated in different solvents and concentrations .
  • Results : Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl3 and the lowest fluorescence quantum yield in DMSO .

Application in Organic Synthesis

  • Field : Organic Synthesis
  • Summary : A compound, 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, was synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
  • Methods : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Application in Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Summary : A compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid, which is structurally similar to “1-(4-Fluorophenyl)-2-methoxyethanone”, is used in the pharmaceutical industry .
  • Methods : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
  • Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Safety And Hazards

The safety and hazards associated with 1-(4-Fluorophenyl)-2-methoxyethanone are not directly available. However, safety data sheets for related compounds provide information on potential hazards, precautions, and first-aid measures1721819.


Future Directions

There is no specific information available on the future directions of 1-(4-Fluorophenyl)-2-methoxyethanone. However, related compounds have been studied for their potential applications in various fields2021. Further research could explore the potential applications of 1-(4-Fluorophenyl)-2-methoxyethanone in similar areas.


properties

IUPAC Name

1-(4-fluorophenyl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGAMJFLPBCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-methoxyethanone

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